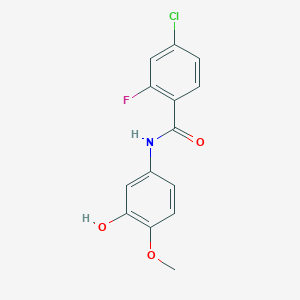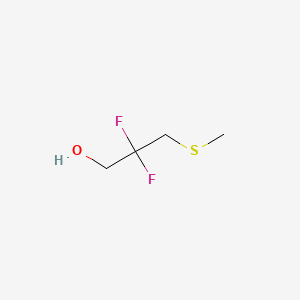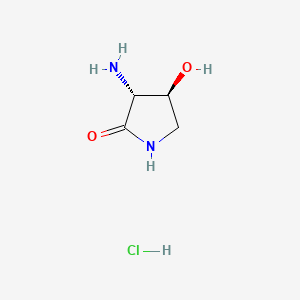
3-(difluoromethyl)-3-phenyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-3-phenyl-3H-diazirine (DFMD) is a novel synthetic organic compound with a wide range of applications in scientific research. As a member of the diazirine family, DFMD is a versatile compound that can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes.
合成方法
3-(difluoromethyl)-3-phenyl-3H-diazirine can be synthesized through a number of different methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone, which is then reacted with a diazirine compound. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and then the reaction of the Grignard reagent with a diazirine compound. The Ullmann reaction involves the formation of a carboxylic acid from an aldehyde or ketone, which is then reacted with an alkyl halide to form an acyl halide, which is then reacted with a diazirine compound.
科学研究应用
3-(difluoromethyl)-3-phenyl-3H-diazirine has a wide range of applications in scientific research. It can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins by labeling specific amino acid residues with a diazirine group, which can then be used to probe the structure and function of the protein. In drug discovery, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to label small molecules, enabling researchers to study their interactions with proteins and other molecules. 3-(difluoromethyl)-3-phenyl-3H-diazirine can also be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis.
作用机制
The mechanism of action of 3-(difluoromethyl)-3-phenyl-3H-diazirine is based on its ability to form covalent bonds with proteins and other molecules. When 3-(difluoromethyl)-3-phenyl-3H-diazirine is exposed to proteins or other molecules, it can form covalent bonds with specific amino acid residues or other functional groups. This covalent bond formation can then be used to probe the structure and function of the protein or molecule, as well as its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(difluoromethyl)-3-phenyl-3H-diazirine are still being studied, but it is known that 3-(difluoromethyl)-3-phenyl-3H-diazirine can interact with proteins and other molecules in a variety of ways. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can form covalent bonds with specific amino acid residues, which can then be used to probe the structure and function of the protein or molecule. In addition, 3-(difluoromethyl)-3-phenyl-3H-diazirine can also interact with other molecules, such as small molecules, to facilitate drug discovery.
实验室实验的优点和局限性
The main advantage of using 3-(difluoromethyl)-3-phenyl-3H-diazirine in laboratory experiments is its versatility. 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine is relatively easy to synthesize and can be used in a variety of different experiments. However, 3-(difluoromethyl)-3-phenyl-3H-diazirine also has some limitations. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be toxic and can cause adverse reactions when exposed to certain proteins or molecules. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be expensive and difficult to obtain, which can limit its use in certain experiments.
未来方向
The potential future directions for the use of 3-(difluoromethyl)-3-phenyl-3H-diazirine are vast. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to develop new drugs or to study the structure and function of proteins in more detail. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis. Finally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to facilitate drug discovery by labeling small molecules and studying their interactions with proteins and other molecules.
属性
IUPAC Name |
3-(difluoromethyl)-3-phenyldiazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFPSMFXPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
